(+)-Darunavir - 1399859-60-9

(+)-Darunavir

Catalog Number: EVT-1477649
CAS Number: 1399859-60-9
Molecular Formula: C27H37N3O7S
Molecular Weight: 547.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-Darunavir is a nonpeptidic protease inhibitor, categorized as an antiretroviral drug. [] Its primary role in scientific research revolves around its function as an HIV-1 protease inhibitor. [, ]

Synthesis Analysis

The synthesis of (+)-Darunavir intermediate, (3R, 3aS, and 6aR)-hexahydrofuro [2, 3-b] furan-3-yl acetate, can be achieved through an efficient and cost-effective route involving an immobilized enzyme. This method bypasses tedious work-up procedures like celite filtration, resulting in a final product with higher yield and purity. []

Molecular Structure Analysis

(+)-Darunavir features a unique, modified 3-dimensional structure that allows for efficient binding to the HIV protease. [] This structure is key to its high genetic barrier to resistance, as multiple protease mutations are required to significantly reduce its potency. [] Specific structural interactions of (+)-Darunavir with HIV-1 protease have been revealed through X-ray crystallography studies, highlighting key binding sites within the enzyme's active site. []

Mechanism of Action

(+)-Darunavir acts as a potent HIV-1 protease inhibitor by binding to the active site of the viral protease enzyme. [, , ] This binding prevents the enzyme from cleaving viral polyproteins, which are essential for the assembly of infectious HIV virions. [, , ] The specific interactions between (+)-Darunavir and the HIV-1 protease active site contribute to its high genetic barrier to resistance. [, ]

Physical and Chemical Properties Analysis

(+)-Darunavir exhibits high concentrations in urine, unlike lopinavir. [] This property suggests potential implications for nephrolithiasis, particularly in the presence of urinary crystals. [] (+)-Darunavir's pharmacokinetics have been extensively studied, including its terminal elimination half-life, trough concentration, and area under the curve. [] Studies have also evaluated (+)-Darunavir's concentration in various biological fluids, including plasma, saliva, and urine, providing insights into drug adherence. []

Applications
  • Antiretroviral Treatment Research: (+)-Darunavir is widely studied for its efficacy in suppressing HIV-1 replication in various patient populations, including treatment-naïve, treatment-experienced, and pediatric patients. [, , , , , , ]
  • Drug Resistance Studies: Researchers investigate the development of resistance to (+)-Darunavir in HIV-1, analyzing emerging mutations in the protease gene and their impact on drug efficacy. [, , ]
  • Pharmacokinetic and Pharmacodynamic Studies: Extensive research focuses on understanding the absorption, distribution, metabolism, and excretion of (+)-Darunavir, particularly in various patient populations and drug combinations. [, , , ]
  • Drug Interaction Studies: The potential for interactions between (+)-Darunavir and other drugs, including other antiretroviral agents, is a critical area of scientific investigation. [, ]
  • HIV-related Comorbidity Research: (+)-Darunavir's role in HIV-related comorbidities, including osteopenia and its impact on bone health, is being investigated. []
Future Directions
  • Development of Novel Drug Delivery Systems: Exploring innovative drug delivery systems, such as nanoformulations, could enhance (+)-Darunavir's effectiveness, particularly in targeting HIV reservoirs in the brain. []
  • Understanding the Role of Minority Species: Further research is needed to elucidate the contribution of resistant minority species to (+)-Darunavir treatment failure, potentially utilizing advanced sequencing technologies. []
  • Investigating the Impact on Neutrophils and Platelets: More research is needed to understand the impact of (+)-Darunavir on neutrophil and platelet function, particularly in the context of persistent immune activation and cardiovascular risk in HIV-infected individuals. []

Ritonavir

Compound Description: Ritonavir is an antiretroviral drug from the protease inhibitor class. It is primarily used in conjunction with other protease inhibitors, including Darunavir, as a pharmacokinetic enhancer. Ritonavir inhibits the cytochrome P450 3A4 enzyme, which is responsible for the metabolism of many drugs, including protease inhibitors. By inhibiting this enzyme, Ritonavir slows down the breakdown of other protease inhibitors, allowing them to stay in the body at higher levels for longer periods [].

Relevance: Ritonavir is frequently co-administered with (+)-Darunavir to increase its bioavailability and half-life, thereby enhancing its therapeutic efficacy [, , , , ]. This combination is particularly important for (+)-Darunavir, which has a relatively short half-life when administered alone.

Cobicistat

Compound Description: Cobicistat is a pharmacoenhancer similar in function to Ritonavir. It is a potent mechanism-based inhibitor of cytochrome P450 3A enzymes, particularly CYP3A4 []. This inhibition leads to increased plasma concentrations of co-administered drugs that are metabolized by CYP3A4, such as protease inhibitors.

Relevance: Cobicistat is used as a pharmacokinetic booster for (+)-Darunavir, similar to Ritonavir [, , ]. It improves the pharmacokinetic profile of (+)-Darunavir, allowing for once-daily dosing and potentially simplifying HIV treatment regimens.

Lopinavir

Relevance: Lopinavir shares the same mechanism of action as (+)-Darunavir, targeting the HIV protease enzyme to inhibit viral replication []. It is considered a relevant compound in the context of comparative studies examining the efficacy and safety of different protease inhibitor-based regimens [].

Amprenavir

Relevance: Amprenavir is structurally related to (+)-Darunavir and belongs to the same class of antiretroviral drugs []. It is mentioned in the context of adverse dermatological reactions associated with protease inhibitors, highlighting the potential for such effects with this class of drugs.

Atazanavir

Relevance: Atazanavir belongs to the same class of antiretroviral drugs as (+)-Darunavir [, , , ]. It is often discussed in research related to drug interactions and resistance mutations, providing insights into potential challenges and considerations in HIV treatment.

Nelfinavir

Relevance: Nelfinavir is structurally similar to (+)-Darunavir and shares a similar mechanism of action []. It is mentioned in research pertaining to the evolution of HIV protease and the emergence of drug resistance mutations.

Indinavir

Relevance: Indinavir is a first-generation protease inhibitor, structurally related to (+)-Darunavir, and is relevant in discussions about drug resistance evolution in HIV []. Its inclusion in the research underscores the ongoing need for new antiretroviral agents with higher barriers to resistance.

Saquinavir

Relevance: As a protease inhibitor, Saquinavir shares its mechanism of action with (+)-Darunavir and is often discussed in studies exploring drug resistance mutations and the development of new therapies [].

Tipranavir

Relevance: Tipranavir represents a second-generation protease inhibitor with structural similarities to (+)-Darunavir []. Its inclusion in the research emphasizes the importance of understanding resistance patterns and treatment options in complex HIV cases.

Fosamprenavir

Relevance: Fosamprenavir, like (+)-Darunavir, targets the HIV protease enzyme, making it a structurally and functionally related compound []. Research involving Fosamprenavir often focuses on overcoming drug resistance and improving treatment outcomes.

Properties

CAS Number

1399859-60-9

Product Name

(+)-Darunavir

IUPAC Name

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H37N3O7S

Molecular Weight

547.66

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m1/s1

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.